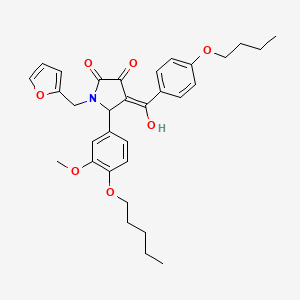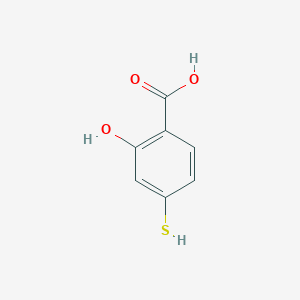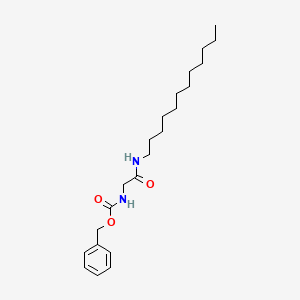
5-(4-Ethoxyphenyl)-4-(2-(2,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethoxyphenyl)-4-(2-(2,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, including an ethoxyphenyl group, a trimethoxybenzylidene moiety, and a triazole ring, which contribute to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(2,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Triazole: The hydrazone is then subjected to cyclization with 4-ethoxyphenyl isothiocyanate under basic conditions to form the triazole ring.
Thiol Formation: Finally, the thiol group is introduced by treating the triazole intermediate with a suitable thiolating agent, such as hydrogen sulfide or thiourea, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorinating agents (Cl₂, SOCl₂).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar properties, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential pharmacological activities, such as enzyme inhibition or receptor modulation, could be investigated. Its structural features suggest it might interact with biological targets in a specific manner, making it a candidate for therapeutic development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group diversity.
Mécanisme D'action
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(2,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The presence of the ethoxyphenyl and trimethoxybenzylidene groups may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-4H-1,2,4-triazole-3-thiol: Lacks the ethoxy and trimethoxy groups, potentially resulting in different biological activities.
4-(2-(2,4-Dimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with fewer methoxy groups, which may affect its reactivity and pharmacological properties.
5-(4-Methoxyphenyl)-4-(2-(2,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol: Similar but with a methoxy group instead of an ethoxy group, potentially altering its solubility and biological interactions.
Uniqueness
The unique combination of the ethoxyphenyl and trimethoxybenzylidene groups in 5-(4-Ethoxyphenyl)-4-(2-(2,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol may confer distinct pharmacological properties, such as enhanced binding affinity to specific biological targets or improved metabolic stability.
Propriétés
Numéro CAS |
624724-82-9 |
|---|---|
Formule moléculaire |
C20H23N5O4S |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5O4S/c1-5-29-15-8-6-13(7-9-15)19-22-23-20(30)25(19)24-21-12-14-10-17(27-3)18(28-4)11-16(14)26-2/h6-12,24H,5H2,1-4H3,(H,23,30)/b21-12+ |
Clé InChI |
AIZDAQLDGOCVOR-CIAFOILYSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C=C3OC)OC)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C=C3OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009718.png)
![N-(2,5-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12009724.png)

![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009735.png)




![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12009776.png)

![[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12009800.png)


